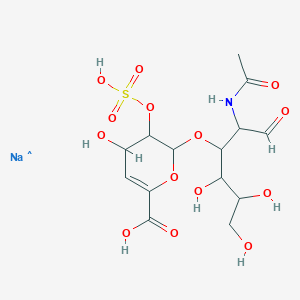

2-乙酰氨基-2-脱氧-3-O-(2-O-磺基-β-D-葡萄糖-4-烯吡喃糖醛酸)-D-半乳糖, 2NA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

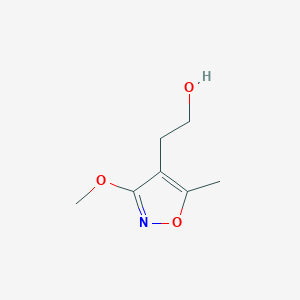

2-Acetamido-2-deoxy sugars are a class of compounds characterized by the presence of an acetamido group in place of a hydroxyl group at the second position of the sugar molecule. This modification imparts unique properties to the sugars, making them significant in various biochemical processes and applications.

Synthesis Analysis

The synthesis of related 2-acetamido-2-deoxy sugars involves several chemical reactions. For instance, the preparation of 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-D-mannose and its glucose counterpart is achieved by the addition of nitromethane to a galactopyranosyl-arabinose derivative, followed by acetylation, ammonolysis, and the Nef reaction. This method also applies to the synthesis of the mannopyranosyl analogs from a mannopyranosyl-arabinose derivative .

Molecular Structure Analysis

The molecular structure of these sugars is characterized by the presence of a hexose skeleton with an acetamido group at the C-2 position. The specific configuration of the glycosidic linkages and the presence of additional functional groups define the individual characteristics of each sugar within this class. For example, the elucidation of the structure of 2-acetamido-3,6-anhydro-2-deoxy-D-mannose, a product of alkaline degradation, reveals the formation of a 3,6-anhydro ring, which is a distinctive feature compared to its gluco and manno analogs .

Chemical Reactions Analysis

2-Acetamido-2-deoxy sugars undergo various chemical reactions, including alkaline degradation, which leads to the formation of 3,6-anhydro derivatives. The specific products of this degradation can serve as markers for identifying the original 2-acetamido-2-deoxy sugars present in glycoproteins during amino acid analysis . Additionally, sulfur-linked disaccharide analogs of these sugars can be synthesized through substitution reactions of sulfonates and ring-opening reactions of aziridine or oxirane derivatives, using a 1-thio-α-L-fucopyranose derivative as a nucleophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetamido-2-deoxy sugars are influenced by their molecular structure. The acetamido group contributes to the stability and reactivity of these sugars. For example, the inhibitory activities of sulfur-linked disaccharide analogs toward α-L-fucosidases are determined by their specific linkages and the presence of the acetamido group, with Ki values ranging from 0.65 to 4.9 mM .

科学研究应用

分析方法

开发了一种高效液相色谱 (HPLC) 方法,用于测定血浆样品中源自内源性糖胺聚糖 (GAG) 的二糖,涉及 2-乙酰氨基-2-脱氧-3-O-(β-D-葡萄糖-4-烯吡喃糖醛酸)-D-半乳糖。该方法已得到验证并在临床研究中应用,展示了其在分析人血浆中 GAG 水平方面的效用,这对于理解和诊断与 GAG 代谢相关的各种疾病至关重要 (Upreti 等人,2006)。

皮肤病学应用

一项关于从海鞘 (Halocynthia roretzi) 的外膜中提取的糖胺聚糖 (GAG) 促进毛发生长的活性研究,鉴定了二糖成分,包括 2-乙酰氨基-2-脱氧-3-O-(β-D-葡萄糖-4-烯吡喃糖醛酸)-6-O-磺基-D-半乳糖,并证明了它们在促进毛发生长方面的潜力。这突出了此类化合物在皮肤病学研究和潜在治疗应用中的重要性 (Neri 等人,2022)。

治疗潜力

研究了从人胎盘中提取的硫酸软骨素蛋白聚糖的生物活性,包括抗凝和免疫调节活性。从蛋白聚糖产生的二糖,例如 2-乙酰氨基-2-脱氧-3-O-(β-D-葡萄糖-4-烯吡喃糖醛酸)-D-半乳糖,在这些研究中发挥了重要作用,表明在调节免疫反应和管理凝血障碍方面具有潜在的治疗应用 (Lee 等人,2000)。

结构研究和合成

研究还集中在相关化合物的合成和结构分析上。例如,报道了从 2-乙酰氨基-2-脱氧-β-D-葡萄糖中简便有效地合成 2-乙酰氨基-2-脱氧-β-D-己吡喃糖苷,展示了生成具有结构相似性和在各种生化途径中具有潜在相关性的化合物的方法 (Cai 等人,2009)。

安全和危害

The safety and hazards of this compound are not well-documented. It’s important to handle all chemicals with care and use appropriate safety measures, especially when dealing with compounds for research use1.

未来方向

Given that this compound is a Proteoglycan-derived Oligosaccharide4, it could potentially be used in research related to cell biology, particularly in areas involving cell proliferation, adhesion, migration, and angiogenesis. However, more research is needed to fully understand its potential applications and efficacy.

Please note that this analysis is based on the limited information available and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

属性

InChI |

InChI=1S/C14H21NO14S.Na/c1-5(18)15-6(3-16)11(10(21)8(20)4-17)28-14-12(29-30(24,25)26)7(19)2-9(27-14)13(22)23;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASCFNYWLAVRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NNaO14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585104 |

Source

|

| Record name | PUBCHEM_16219142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-beta-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA | |

CAS RN |

149368-04-7 |

Source

|

| Record name | PUBCHEM_16219142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)

![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)

![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)